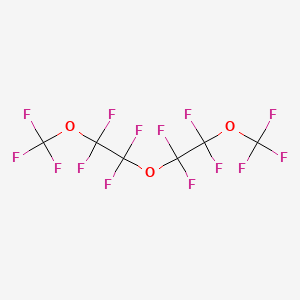![molecular formula C11H7F3N2O B1317711 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one CAS No. 125903-84-6](/img/structure/B1317711.png)
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydropyrimidinone core. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for its ability to enhance the biological activity and metabolic stability of compounds, making it a valuable moiety in drug design and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)benzaldehyde and urea.
Condensation Reaction: The 3-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with urea in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes:
Temperature Control: Maintaining an optimal temperature range to ensure complete reaction and minimize side products.
Catalyst Selection: Using efficient catalysts to accelerate the reaction and improve selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dihydropyrimidinone core to a fully saturated pyrimidinone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives with enhanced electronic properties.
Reduction Products: Saturated pyrimidinone derivatives with potential biological activity.
Substitution Products: New compounds with modified pharmacological profiles.
科学研究应用
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Pharmaceuticals: It is used in the development of drugs due to its ability to enhance metabolic stability and biological activity.
Agrochemicals: The compound is explored for its potential use in pest control and crop protection.
Materials Science: It is investigated for its role in the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
相似化合物的比较
Similar Compounds
2-[3-(Trifluoromethyl)phenyl]pyrimidin-4-one: Similar structure but lacks the dihydro component.
3-(Trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine: Contains a pyrrolo ring fused to the pyrimidine core.
Uniqueness
Enhanced Stability: The dihydropyrimidinone core provides enhanced stability compared to other pyrimidine derivatives.
Biological Activity: The trifluoromethyl group significantly enhances the biological activity, making it a valuable compound in drug development.
This detailed article provides a comprehensive overview of 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(6-8)10-15-5-4-9(17)16-10/h1-6H,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFFMRSTLMMQPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562970 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125903-84-6 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)
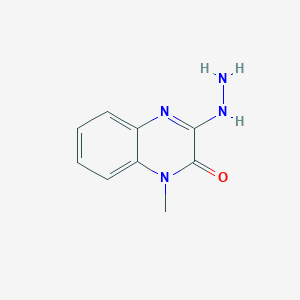
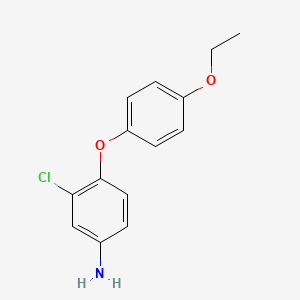
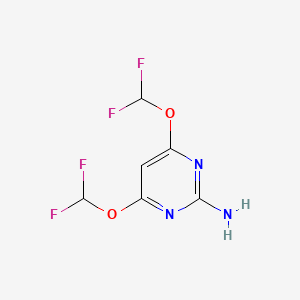

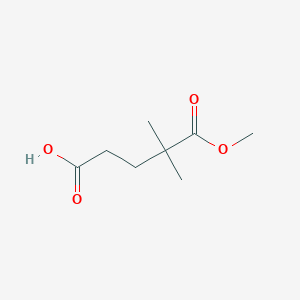

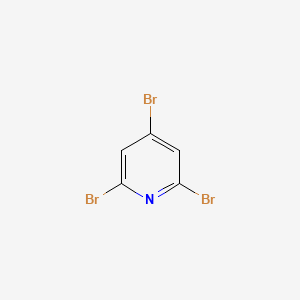
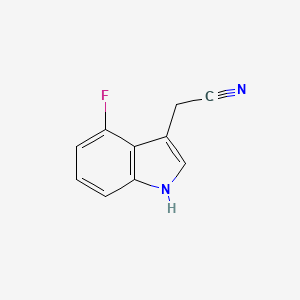
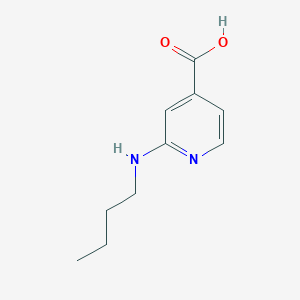
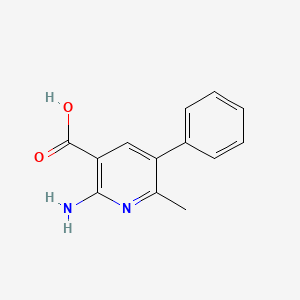
![Magnesium, bromo[4-(trifluoromethoxy)phenyl]-](/img/structure/B1317657.png)
![4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1317658.png)
